5B-CHOL-11-ENIC ACID-3A-OL ETHYL ESTER
Description
Nomenclature and Systematic Classification
This compound belongs to the comprehensive classification system of steroid compounds, specifically within the cholenic acid subfamily. The systematic nomenclature of this compound reflects its structural complexity and stereochemical configuration. According to established chemical databases, the compound carries the Chemical Abstracts Service registry number 125229-65-4, which provides a unique identifier for this specific molecular structure. The molecular formula C26H42O3 indicates the presence of twenty-six carbon atoms, forty-two hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 402.619 grams per mole.
The systematic chemical name follows International Union of Pure and Applied Chemistry conventions, describing the compound as an ethyl ester derivative of 5β-chol-11-enic acid-3α-ol. This nomenclature system precisely defines the stereochemical configuration at multiple positions within the steroid backbone. The "5β" designation indicates the specific stereochemical orientation at carbon-5, while the "3α-ol" specification describes the hydroxyl group positioning at carbon-3 in the alpha configuration. The "11-enic" component refers to the presence of a double bond between carbon atoms 11 and 12 within the steroid framework.
Within the broader classification system, this compound is categorized as a steroidal compound belonging to the cholestane family. The compound falls under the functional group classification of esters, specifically ethyl esters of carboxylic acids. This dual classification as both a steroid and an ester reflects the compound's structural complexity and its position within multiple chemical classification systems.
The relationship between this compound and lithocholic acid represents an important aspect of its classification. The compound is recognized as the ethyl ester derivative of lithocholenic acid, which itself is derived from lithocholic acid through specific structural modifications. This hierarchical relationship places the compound within the broader bile acid family, connecting it to the extensive research on cholesterol metabolism and bile acid biosynthesis.
Historical Context in Sterol and Bile Acid Research
The historical development of sterol and bile acid research provides essential context for understanding the significance of this compound within the broader field of biochemistry. The foundation of bile acid chemistry can be traced to the 1930s and 1940s when an enormous international effort was undertaken to define the structure of major hormonal steroids. This period marked the beginning of systematic investigations into the relationship between cholesterol and its various metabolites, including the bile acids that would later lead to the discovery and characterization of compounds like this compound.
During the 1930s and 1940s, when scientists recognized that cortisone possessed a carbon-11 oxygen atom, it became logical to utilize deoxycholic acid, which possesses a carbon-12 hydroxyl group, as a chemical precursor for corticosteroid synthesis. This discovery highlighted the importance of bile acid derivatives in pharmaceutical synthesis and established the precedent for using cholesterol-derived compounds as valuable synthetic intermediates. The successful synthesis of cortisone from deoxycholic acid demonstrated the potential of bile acid chemistry in developing therapeutically important compounds.
The post-World War II period witnessed significant advances in bile acid research methodology. The availability of carbon-14 and tritium isotopes, combined with the development of automatic liquid scintillation counters and chromatography techniques, enabled researchers to identify and measure biotransformations within the bile acid family. These technological advances were crucial for understanding the metabolic pathways that lead to compounds like this compound and related cholenic acid derivatives.
Sune Bergström's laboratory in Lund, Sweden, became a center of excellence for bile acid research during this era. Bergström recruited highly talented doctoral students, including Jan Sjövall, Henry Danielsson, Arne Norman, Sven Lindstedt, Bengt Samuelsson, Sven Eriksson, and Bengt Borgström, who conducted fundamental studies of bile acid metabolism across various species, including humans. Their work established many of the foundational principles that continue to guide bile acid research today and provided the theoretical framework for understanding the biosynthesis and metabolism of cholenic acid derivatives.
The development of chenodeoxycholic acid research represents another crucial milestone in the historical context of bile acid chemistry. James Carey, working at the University of Minnesota under the mentorship of Cecil Watson, identified chenodeoxycholic acid as a major biliary bile acid and proposed that lithocholic acid, its bacterial metabolite, caused liver injury in humans. This research established the importance of understanding the metabolic relationships between different bile acids and their derivatives, providing context for investigating compounds like this compound.
The first symposium devoted solely to bile acids was organized by Leon Schiff in 1967, marking the formal recognition of bile acid chemistry as a distinct field of study. This symposium brought together researchers from around the world and established the foundation for continued collaboration in bile acid research. The establishment of this research community created the scientific environment necessary for the detailed investigation of specific bile acid derivatives and their ethyl ester forms.
The historical development of gas chromatographic methods for measuring fecal bile acids by Scott Grundy and Tatu Miettinen represented a significant technological advancement that enabled precise quantification of bile acid synthesis and metabolism. These analytical methods became essential tools for characterizing new bile acid derivatives and understanding their metabolic significance. The development of such analytical techniques was crucial for the eventual identification and characterization of this compound and related compounds.
| Historical Period | Key Development | Significance for Cholenic Acid Research |
|---|---|---|
| 1930s-1940s | Structure determination of hormonal steroids | Established foundation for steroid chemistry |
| 1946 | Cortisone synthesis from deoxycholic acid | Demonstrated pharmaceutical potential of bile acids |
| Post-WWII | Introduction of radioactive isotopes and chromatography | Enabled metabolic pathway studies |
| 1950s-1960s | Bergström laboratory contributions | Fundamental bile acid metabolism research |
| 1967 | First bile acid symposium | Formal recognition of bile acid chemistry field |
| 1960s | Gas chromatographic analysis development | Precise quantification of bile acid derivatives |
Properties
CAS No. |
125229-65-4 |
|---|---|
Molecular Formula |
C26H42O3 |
Molecular Weight |
402.619 |
IUPAC Name |
ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C26H42O3/c1-5-29-24(28)11-6-17(2)21-9-10-22-20-8-7-18-16-19(27)12-14-25(18,3)23(20)13-15-26(21,22)4/h13,15,17-23,27H,5-12,14,16H2,1-4H3/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
DOVYWANJXDPYBL-GBURMNQMSA-N |
SMILES |
CCOC(=O)CCC(C)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5β-chol-11-enic acid-3α-ol ethyl ester with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogs in Steroidal Esters
Compound A : (1R,2S,5R)-5-Methyl-2-(2-(4-(octyloxy)phenyl)propan-2-yl)cyclohexyl 3-oxocyclohex-1-enecarboxylate (3b)
- Synthesis: Prepared via esterification of cyclohexenone carboxylic acid with a steroidal alcohol derivative using DIPC (diisopropylcarbodiimide) and DMAP (dimethylaminopyridine) in CH₂Cl₂ .
- Properties : Colorless oil with low optical activity ([α]D²⁴ = −0.03 in MeOH). Characterized by NMR (¹H, ¹³C), IR, and HRMS.
- Comparison : Unlike 5β-chol-11-enic acid-3α-ol ethyl ester, 3b lacks the cholestane backbone and instead features a cyclohexyl core. The presence of a 3-oxocyclohexene group may confer distinct reactivity in biological systems.
Compound B : (1S,6S)-(1R,2S,5R)-5-Methyl-2-(2-(4-(octyloxy)phenyl)propan-2-yl)cyclohexyl 5-oxobicyclo[4.2.0]oct-1-enecarboxylate (4b)
- Synthesis : Derived from a bicyclic ketone intermediate, with stereochemistry confirmed by ¹H-NMR in CDCl₃ .
- Properties: Exhibits a rigid bicyclic structure, enhancing thermal stability compared to monocyclic analogs.
- Comparison : The bicyclo[4.2.0]octene system in 4b contrasts with the cholestane-derived framework of 5β-chol-11-enic acid-3α-ol ethyl ester, suggesting differences in membrane interaction and metabolic stability.
Ethyl Ester Derivatives of Carboxylic Acids
- Structure: Formed by esterification of pyruvic acid with ethanol .
- Function: Known for anti-inflammatory and antioxidant properties, mediated by its α-keto ester moiety.
- Comparison : While both ethyl pyruvate and 5β-chol-11-enic acid-3α-ol ethyl ester are esters, the latter’s steroidal backbone likely enhances lipophilicity and tissue penetration, making it more suited for targeting lipid-rich environments (e.g., cell membranes).
Key Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Implications
- Stereochemical Complexity : Compounds like 3b and 4b highlight the challenges in synthesizing stereochemically pure steroidal esters, which are critical for biological activity .
- Functional Group Impact : The ethyl ester group in 5β-chol-11-enic acid-3α-ol ethyl ester may enhance metabolic stability compared to free acid forms, analogous to ethyl pyruvate’s improved bioavailability over pyruvic acid .
Preparation Methods
Starting Materials and Precursor Selection
The compound is typically derived from bile acids such as lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid), which provides the foundational 5β and 3α stereochemistry. Alternative precursors include cholesterol derivatives, though these require extensive modification to achieve the 5β configuration.
Lithocholic Acid as a Precursor
-
Protection of the 3α-Hydroxyl Group :
-
Esterification of the Carboxylic Acid :
-
The C-24 carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethanol.
-
Alternative Method : Direct Fischer esterification using H₂SO₄ as a catalyst (reflux in ethanol, 12 h).
-
Yield : 75–85% after recrystallization from hexane/ethyl acetate.
-
-
Introduction of the C-11 Double Bond :
-
Deprotection of the 3α-Hydroxyl Group :
Alternative Route: Cholesterol Derivatization
While less common due to the need for 5β configuration inversion, cholesterol serves as a starting material in some protocols:
-
Epoxidation and Hydrogenation :
-
Oxidation to Carboxylic Acid :
-
Esterification and Dehydration :
Key Limitation : Low overall yield (20–30%) due to multiple stereochemical adjustments.
Purification and Analytical Characterization
Chromatographic Techniques
-
Normal-Phase HPLC : Silica columns (e.g., Zorbax Sil) with hexane/isopropyl alcohol (24:1) resolve stereoisomers and eliminate byproducts.
-
Reverse-Phase HPLC : C₁₈ columns (acetonitrile/water, 9:1) separate esters from residual acids.
-
Thin-Layer Chromatography (TLC) : Rf = 0.45 (hexane:ethyl acetate, 7:3).
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 5.35 (m, 1H, H-11), 4.12 (q, 2H, OCH₂CH₃), 3.52 (m, 1H, H-3α), 0.92 (s, 3H, CH₃-18).
Critical Analysis of Methodologies
Industrial and Research Applications
The compound’s ethyl ester enhances membrane permeability, making it valuable in drug delivery systems. Recent studies explore its role in modulating cholesterol metabolism, analogous to oxysterols .
Q & A
Q. What are the established synthetic pathways for 5B-CHOL-11-ENIC ACID-3A-OL ETHYL ESTER, and how are reaction conditions optimized?
- The compound is synthesized via esterification of the parent acid using ethanol under acidic or enzymatic catalysis. For example, enzymatic methods employing lipases or esterases in buffered systems (e.g., potassium phosphate buffer, pH 8.0) at 30°C with controlled agitation (e.g., 200 rpm) can enhance stereoselectivity and yield . Optimization involves testing solvent systems (e.g., DMSO for substrate solubility) and catalyst recycling (e.g., immobilized cells for repeated batch reactions) .
Q. Which analytical techniques are most effective for characterizing purity and structural conformation of this compound?
- Use a combination of:
Q. What biological systems or pathways is this compound associated with, based on existing literature?
- As a cholanic acid derivative, it may interact with bile acid receptors (e.g., FXR or TGR5) or steroid-metabolizing enzymes. Systematic literature reviews using databases like PubMed or Google Scholar, with keywords such as "cholenic acid ethyl ester" AND "receptor binding," can identify mechanistic studies. Use PRISMA guidelines for meta-analysis to filter preclinical data .
05 文献检索Literature search for meta-analysis02:58
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound across different model systems?
- Conduct in vitro/in vivo correlation studies by:
- Standardizing assay conditions (e.g., cell line origin, incubation time, solvent controls).
- Applying multivariate statistical analysis to isolate variables (e.g., pH, temperature) causing discrepancies.
- Referencing the SAGER guidelines to evaluate if sex/gender differences in model organisms impact outcomes .
Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?
- Sample size justification : Use power analysis (e.g., G*Power) with predefined effect sizes (e.g., Cohen’s d ≥ 0.8) and α = 0.05. For pilot studies, explicitly state exploratory aims and limit generalizability claims .
- Randomization : Implement block randomization for animal studies to control for cage effects or batch variability .
- Blinding : Use double-blind protocols in pharmacological assays to mitigate observer bias .
Q. What computational strategies can predict the metabolic stability of this compound?
- Apply in silico tools:
- Molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes.
- QSAR models trained on cholanic acid derivatives to estimate clearance rates.
- Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .
Q. How should researchers ethically manage data transparency when publishing negative or inconclusive results for this compound?
- Follow FAIR data principles: Share raw datasets (e.g., spectral files, assay readouts) in repositories like Zenodo. Disclose limitations (e.g., low sample size, gender-restricted models) in the "Discussion" section, aligning with ICMJE guidelines .
Methodological Resources
- Synthesis Protocols : Refer to enzymatic esterification methods in Molecules (2011) for analogous steroid derivatives .
- Ethical Compliance : Use the NREC application form (F3-F7) for sample size calculations and recruitment protocols .
- Data Validation : Cross-reference spectral data with the NIH PubChem entry (CID: 1053-37-8) for accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

